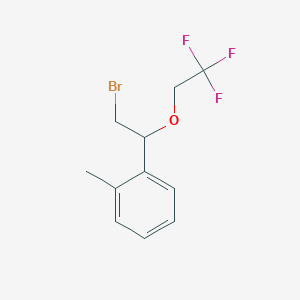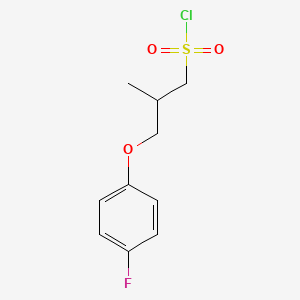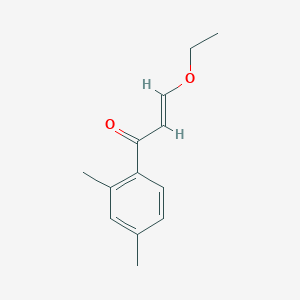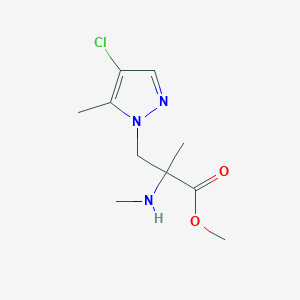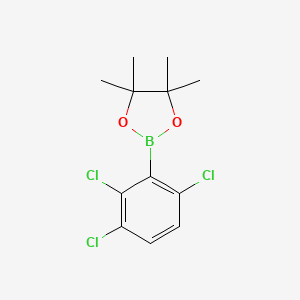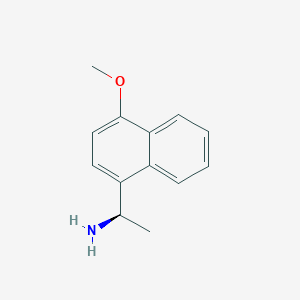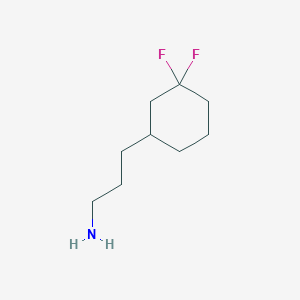
3-(3,3-Difluorocyclohexyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by its molecular formula C9H17F2N and a molecular weight of 177.2 g/mol. This compound is known for its distinctive structure, which includes a difluorocyclohexyl group attached to a propan-1-amine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclohexyl)propan-1-amine typically involves the reaction of 3,3-difluorocyclohexanone with a suitable amine source under controlled conditions. One common method includes the reduction of 3,3-difluorocyclohexanone using a reducing agent such as sodium borohydride (NaBH4) followed by amination with propan-1-amine. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,3-Difluorocyclohexyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3,3-Difluorocyclohexyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3,3-Difluorocyclohexyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group imparts unique electronic and steric properties, influencing its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,3-Difluorocyclopropyl)propan-1-amine
- 3-(3,3-Difluorocyclobutyl)propan-1-amine
- 3-(3,3-Difluorocyclopentyl)propan-1-amine
Uniqueness
Compared to similar compounds, 3-(3,3-Difluorocyclohexyl)propan-1-amine stands out due to its larger cyclohexyl ring, which provides distinct steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H17F2N |
|---|---|
Molekulargewicht |
177.23 g/mol |
IUPAC-Name |
3-(3,3-difluorocyclohexyl)propan-1-amine |
InChI |
InChI=1S/C9H17F2N/c10-9(11)5-1-3-8(7-9)4-2-6-12/h8H,1-7,12H2 |
InChI-Schlüssel |
UMNRULVOABFFDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)(F)F)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622120.png)
![tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate](/img/structure/B13622136.png)
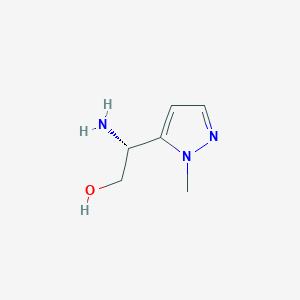
![1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)



